Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate
Description
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate is a synthetic organosulfur compound characterized by a cyanocarbonimidodithioate group (-SC(=N-CN)S-) linked to a methyl ester and a 3-methylphenoxyethyl chain. Such methods are consistent with the synthesis of structurally related compounds, such as Methyl pyridin-3-yl cyanocarbonimidodithioate, which utilizes NaH in DMF for activation .
Its structure combines nucleophilic sulfur atoms, a nitrile group, and an imine bond, which may enhance binding to biological targets or metal ions.
Properties
Molecular Formula |
C12H14N2OS2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[2-(3-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-10-4-3-5-11(8-10)15-6-7-17-12(16-2)14-9-13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ZDOYSGHMIXIAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC(=NC#N)SC |
Origin of Product |
United States |
Chemical Reactions Analysis
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The exact mechanism of action for Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate is not well-documented. compounds of this nature typically exert their effects by interacting with specific molecular targets, such as proteins or enzymes, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes structural features, synthesis methods, and applications of Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate and analogous compounds:
Physicochemical Properties
- Cyanocarbonimidodithioates: Polarizable sulfur atoms and nitrile groups likely increase affinity for metal ions (e.g., Zn²⁺ in metalloenzymes) .
- Sulfonylureas : The triazine ring and sulfonylurea linkage confer rigidity and hydrogen-bonding capacity, critical for herbicidal activity .
Research Findings and Data
Key Comparative Data
Stability and Reactivity Trends
- Cyanocarbonimidodithioates are sensitive to hydrolysis under acidic conditions due to the imine bond, whereas sulfonylureas are more stable in aqueous environments .
- Methyl esters generally exhibit moderate hydrolytic stability, but the presence of electron-withdrawing groups (e.g., trifluoroethyl in ) can enhance resistance to esterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
